molecular formula C23H29N3O6 B8103718 VHL Ligand 8

VHL Ligand 8

Cat. No.: B8103718
M. Wt: 443.5 g/mol
InChI Key: BYUIKERVKHGIMC-OEMYIYORSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VHL Ligand 8 is a small molecule ligand that targets the von Hippel-Lindau (VHL) protein, which is part of the ubiquitin-proteasome system. This system is crucial for regulating protein degradation within cells. This compound is particularly significant in the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific proteins by recruiting E3 ligases like VHL .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of VHL Ligand 8 involves several key steps. One common approach is the use of L-hydroxyproline as a starting material. The synthetic route typically includes the following steps :

    Protection of the Hydroxy Group: The hydroxy group of L-hydroxyproline is protected using a suitable protecting group such as N-Boc.

    Amination: The protected hydroxyproline undergoes amination to introduce a benzylic amine group.

    Arylation: The key step involves the C-H arylation of a thiazole ring using palladium catalysts such as Pd(OAc)2 or Pd-PEPPSI-IPr.

    Deprotection and Amidation: The protecting group is removed, and the resulting amine is coupled with an appropriate acid to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

VHL Ligand 8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

VHL Ligand 8 has a wide range of scientific research applications :

    Chemistry: It is used in the development of PROTACs for targeted protein degradation.

    Biology: It helps in studying protein-protein interactions and cellular pathways.

    Medicine: It has potential therapeutic applications in treating diseases by degrading disease-related proteins.

    Industry: It is used in the development of new drugs and chemical tools for research.

Mechanism of Action

VHL Ligand 8 exerts its effects by binding to the VHL protein, which is part of the Cullin RING E3 ligase complex. This binding facilitates the recruitment of target proteins for ubiquitination and subsequent degradation by the proteasome. The molecular targets include hypoxia-inducible factors, which are crucial for cellular responses to oxygen levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high binding affinity and specificity for the VHL protein. This makes it a valuable tool in the development of targeted protein degradation therapies and research applications .

Biological Activity

VHL Ligand 8 is part of a class of small-molecule compounds designed to interact with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which plays a critical role in targeting proteins for degradation via the ubiquitin-proteasome pathway. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, synthesis, and applications in targeted protein degradation.

VHL functions as an E3 ligase that mediates the ubiquitination and subsequent degradation of hypoxia-inducible factors (HIFs), particularly HIF-1α. This compound binds to the VHL protein, disrupting its interaction with HIF-1α, leading to the stabilization of HIF-1α under normoxic conditions. This stabilization can activate downstream pathways that are beneficial in various therapeutic contexts, such as anemia treatment and cancer therapy.

Key Mechanisms:

  • Binding Affinity : this compound exhibits a high binding affinity for VHL, which is crucial for its function as a PROTAC (proteolysis-targeting chimera) that recruits E3 ligases to target proteins.
  • Induction of Degradation : By linking to target proteins, this compound facilitates their ubiquitination and degradation through the proteasome.

Synthesis and Structural Characteristics

The synthesis of this compound involves structure-based design strategies aimed at enhancing its binding affinity and specificity towards the VHL E3 ligase. The compound has been characterized by various chemical modifications that improve its solubility and efficacy.

Property Value
Molecular WeightApproximately 400 Da
Binding AffinityIC50 < 100 nM
SolubilityHigh in aqueous solutions
Target Proteinp38α kinase

Biological Activity Studies

Recent studies have demonstrated the effectiveness of this compound in promoting the degradation of specific target proteins in various cell lines. For instance, in experiments involving breast cancer cell lines, it was shown that this compound could effectively induce the degradation of p38α kinase at nanomolar concentrations.

Case Study: p38α Kinase Degradation

  • Cell Lines Used : MDA-MB-231, T47D
  • Results :
    • Significant reduction in p38α levels was observed.
    • The compound exhibited selectivity for p38α over other related kinases.

Comparative Analysis with Other VHL Inhibitors

To contextualize the activity of this compound, it is essential to compare it with other known VHL inhibitors such as VH032 and VH298.

Compound Target IC50 (nM) Effect on HIF-1α
This compoundp38α<100Stabilizes HIF-1α
VH032HIF-1α~200Stabilizes HIF-1α
VH298HIF-1α~150Stabilizes HIF-1α

Research Findings

Research has shown that prolonged exposure to this compound leads to distinct cellular responses compared to acute treatment. For example, chronic exposure can result in upregulation of VHL itself due to feedback mechanisms involving protein stabilization rather than changes in transcription levels.

Proteomic Analysis

A quantitative mass spectrometry analysis revealed that treatment with this compound resulted in specific proteomic changes that mimic those observed under hypoxic conditions. This highlights its potential as a therapeutic agent capable of modulating cellular responses similar to those induced by actual hypoxia.

Properties

IUPAC Name

(3S)-3-[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O6/c1-13(2)21(19-9-14(3)25-32-19)23(31)26-12-16(27)10-18(26)22(30)24-17(11-20(28)29)15-7-5-4-6-8-15/h4-9,13,16-18,21,27H,10-12H2,1-3H3,(H,24,30)(H,28,29)/t16-,17+,18+,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUIKERVKHGIMC-OEMYIYORSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VHL Ligand 8
Reactant of Route 2
VHL Ligand 8
Reactant of Route 3
VHL Ligand 8
Reactant of Route 4
VHL Ligand 8
Reactant of Route 5
Reactant of Route 5
VHL Ligand 8
Reactant of Route 6
VHL Ligand 8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.